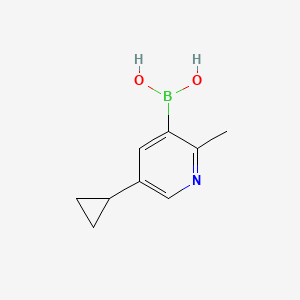

(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid

CAS No.: 2225174-32-1

Cat. No.: VC5538692

Molecular Formula: C9H12BNO2

Molecular Weight: 177.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225174-32-1 |

|---|---|

| Molecular Formula | C9H12BNO2 |

| Molecular Weight | 177.01 |

| IUPAC Name | (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C9H12BNO2/c1-6-9(10(12)13)4-8(5-11-6)7-2-3-7/h4-5,7,12-13H,2-3H2,1H3 |

| Standard InChI Key | IHKBGRUYHWHVDG-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CN=C1C)C2CC2)(O)O |

Introduction

Structural Characteristics and Nomenclature

(5-Cyclopropyl-2-methylpyridin-3-yl)boronic acid (IUPAC name: 5-cyclopropyl-2-methylpyridine-3-boronic acid) features a pyridine ring substituted with a cyclopropyl group at position 5, a methyl group at position 2, and a boronic acid (-B(OH)₂) moiety at position 3 . Its molecular formula is C₁₀H₁₂BNO₂, with a molecular weight of 193.03 g/mol. The cyclopropyl group introduces steric hindrance and electronic effects that influence reactivity, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions .

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom.

-

Substituents:

-

2-Methyl Group: Enhances lipophilicity and modulates electronic density.

-

5-Cyclopropyl Group: A strained three-membered hydrocarbon ring that stabilizes transition states in coupling reactions.

-

3-Boronic Acid: A reactive handle for forming carbon-carbon bonds.

-

Synthesis and Preparation

The synthesis of (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid typically involves multi-step routes leveraging palladium- or copper-catalyzed cross-coupling reactions.

Boronic Acid Installation

The boronic acid group is introduced via:

-

Lithiation-Borylation: Direct functionalization of pyridine derivatives using n-BuLi and trimethylborate.

-

Miyaura Borylation: Palladium-catalyzed borylation of halogenated precursors (e.g., 5-cyclopropyl-2-methyl-3-bromopyridine) .

Example Synthesis Route:

-

3-Bromo-5-cyclopropyl-2-methylpyridine is reacted with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc in DMF at 90°C .

-

The resulting pinacol ester is hydrolyzed to the boronic acid using acidic conditions .

Physical and Chemical Properties

Data for closely related analogues provide insights into its expected behavior:

The boronic acid’s acidity (pKa ~8–10) facilitates its deprotonation under basic conditions, enabling nucleophilic reactivity in cross-couplings .

Applications in Drug Discovery

Metalloproteinase Inhibition

Boronic acids are key intermediates in synthesizing hydantoin-based metalloproteinase inhibitors. A patent (US7655664B2) highlights derivatives where boronic acids serve as precursors to sulfonamide inhibitors targeting enzymes like TNF-α converting enzyme (TACE) . For example:

-

Stepwise Synthesis:

Antibacterial Agents

Pyridine boronic acids are precursors to 3-alkoxy-pyrazoles, which exhibit potent antibacterial activity. A study in the Journal of Medicinal Chemistry (2015) describes analogues with MIC₅₀ values as low as 5 µM against Staphylococcus aureus . The cyclopropyl group enhances membrane permeability, while the boronic acid enables modular derivatization .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume